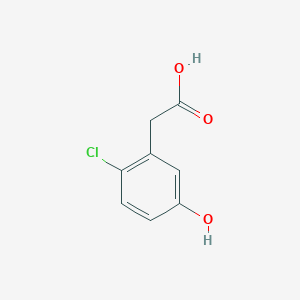
(R)-6-(1-aminoethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-(1-aminoethyl)nicotinonitrile is a chiral compound with significant importance in various scientific fields. It is a derivative of nicotinonitrile, featuring an aminoethyl group at the 6-position. This compound is known for its applications in organic synthesis and as a building block in the development of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-aminoethyl)nicotinonitrile typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to achieve high enantioselectivity. For instance, the direct catalytic asymmetric synthesis of α-chiral primary amines can be achieved using biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of ®-6-(1-aminoethyl)nicotinonitrile may involve large-scale catalytic processes. These processes are designed to be atom-economical and cost-effective, often utilizing heterogeneous transition metal catalysts for the hydrogenation of nitriles and reductive amination of carbonyl compounds .
化学反应分析
Types of Reactions
®-6-(1-aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
®-6-(1-aminoethyl)nicotinonitrile has diverse applications in scientific research:
作用机制
The mechanism of action of ®-6-(1-aminoethyl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
®-2-(1-aminoethyl)nicotinonitrile: A closely related compound with similar structural features and applications.
(S)-1-amino-1-phenylpropane: Another chiral amine used in asymmetric synthesis.
Uniqueness
®-6-(1-aminoethyl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical development .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
6-(1-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-3-2-7(4-9)5-11-8/h2-3,5-6H,10H2,1H3 |
InChI 键 |
FRRKLZBAPHATAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=C(C=C1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


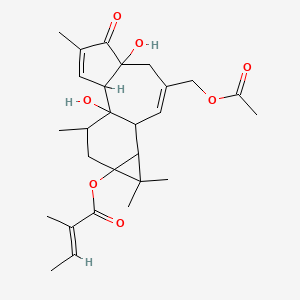
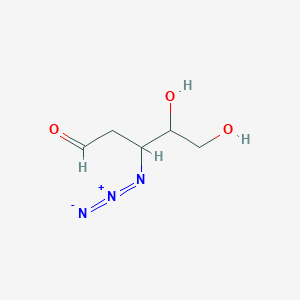
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
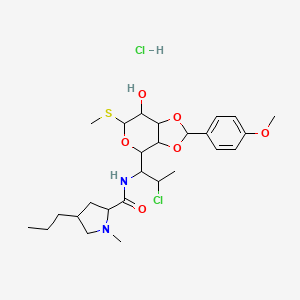
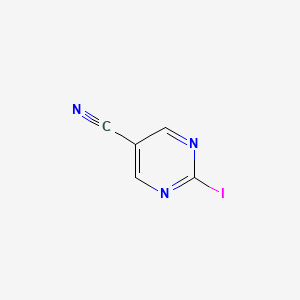

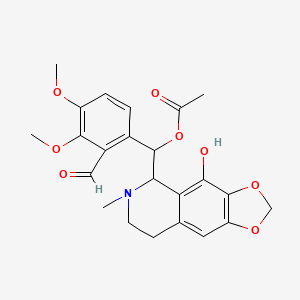
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
